3,4-Dimethyl-cyclohex-3-enecarboxylic acid

Catalog No.
S730060
CAS No.
23182-07-2
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-cyclohex-3-enecarboxylic acid

CAS Number

23182-07-2

Product Name

3,4-Dimethyl-cyclohex-3-enecarboxylic acid

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)

InChI Key

RKHBXKQTJHREJG-UHFFFAOYSA-N

SMILES

CC1=C(CC(CC1)C(=O)O)C

Canonical SMILES

CC1=C(CC(CC1)C(=O)O)C

Dehydro-aromatization of cyclohexene-carboxylic acids

3,4-Dimethyl-cyclohex-3-enecarboxylic acid is an organic compound characterized by the molecular formula C9H14O2C_9H_{14}O_2 and a molecular weight of approximately 154.21 g/mol. This compound features a cyclohexene ring with two methyl groups at the 3 and 4 positions and a carboxylic acid functional group at the 3-enecarboxylic position, which imparts unique chemical reactivity and potential biological activity. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis and industrial applications .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methyl groups and the carboxylic acid can participate in substitution reactions, leading to the formation of esters or amides. Reagents such as thionyl chloride are typically used for esterification .

Major Products Formed

  • From Oxidation: Ketones or aldehydes.
  • From Reduction: Alcohols.
  • From Substitution: Esters or amides.

Research indicates that 3,4-Dimethyl-cyclohex-3-enecarboxylic acid may exhibit various biological activities. It has been investigated for its potential therapeutic properties, particularly in enzyme interactions and metabolic pathways. The compound may modulate biochemical processes by interacting with specific molecular targets, such as enzymes or receptors, influencing cellular functions like signal transduction and gene expression .

The synthesis of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid can be achieved through several methods:

  • Diels-Alder Reaction: A common synthetic route involves a Diels-Alder reaction where 2-methyl-1,3-pentadiene reacts with acrolein to form a mixture of cis- and trans-isomers. This method is often optimized in industrial settings for large-scale production.
  • Asymmetric Synthesis: Asymmetric Diels-Alder reactions can also be employed to produce enantiomerically enriched forms of the compound .

3,4-Dimethyl-cyclohex-3-enecarboxylic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis.
  • Biological Research: Utilized in studies involving enzyme interactions and metabolic pathways.
  • Pharmaceutical Industry: Investigated as a precursor in drug synthesis due to its potential therapeutic properties.
  • Industrial Use: Employed in the production of fine chemicals and as an intermediate in synthesizing fragrances and flavors .

The interaction of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid with biological molecules has been a subject of research. Its mechanism of action typically involves binding to active sites on enzymes or receptors, leading to alterations in biochemical pathways. Such interactions can significantly impact cellular processes, including metabolic activity and gene expression regulation .

Similar Compounds

Several compounds share structural similarities with 3,4-Dimethyl-cyclohex-3-enecarboxylic acid, each possessing unique chemical properties:

Compound NameStructural Differences
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylateContains a methyl ester instead of a carboxylic acid.
2,4-Dimethyl-3-cyclohexenecarboxaldehydeFeatures an aldehyde group instead of a carboxylic acid.
4-Methyl-3-cyclohexene-1-carboxylic acidVaries by having different substituents on the cyclohexene ring.

The uniqueness of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct reactivity compared to its analogs .

3,4-Dimethyl-cyclohex-3-enecarboxylic acid emerged as a compound of interest in the early 21st century, driven by its structural novelty and utility in organic synthesis. Early studies focused on its synthesis through oxidation of substituted cyclohexenecarboxaldehydes, as demonstrated in fragrance-related research where derivatives were evaluated for olfactory properties. The compound’s chirality, arising from the cyclohexene ring’s double bond geometry, became a focal point in stereochemical studies by the mid-2000s. Its development accelerated with applications in asymmetric catalysis and pharmaceutical intermediates, reflecting broader trends in alicyclic chemistry.

Chemical Identity and Classification

3,4-Dimethyl-cyclohex-3-enecarboxylic acid (C₉H₁₄O₂) is an alicyclic monocarboxylic acid characterized by a cyclohexene ring substituted with methyl groups at positions 3 and 4 and a carboxylic acid moiety at position 1. Key properties include:

PropertyValueSource
Molecular Weight154.21 g/mol
Melting Point80–81°C
Boiling Point122–124°C (4 Torr)
XLogP31.1
Hydrogen Bond Donors1

The compound’s planar chirality and rigid bicyclic structure make it a valuable scaffold in stereoselective synthesis.

Registration and Nomenclature Systems

IUPAC Nomenclature

The systematic IUPAC name is 3,4-dimethylcyclohex-3-ene-1-carboxylic acid, reflecting the substituents’ positions and the ring’s unsaturation.

Registration Identifiers (CAS: 23182-07-2)

  • CAS Registry Number: 23182-07-2
  • EC Number: 178-941-2
  • DSSTox Substance ID: DTXSID90466439
  • Wikidata Entry: Q82293003
  • SMILES: CC1=C(CC(CC1)C(=O)O)C

Research Significance in Organic Chemistry

This compound has become a cornerstone in multiple research domains:

  • Chiral Synthesis: The double bond in the cyclohexene ring induces planar chirality, enabling its use in asymmetric Diels-Alder reactions and enantioselective catalysis.
  • Fragrance Chemistry: Derivatives synthesized via Wittig reactions and esterifications exhibit modified olfactory profiles, supporting applications in perfumery.
  • Pharmaceutical Intermediates: Its carboxylic acid group facilitates conjugation with bioactive molecules, as seen in studies on anti-inflammatory and antimicrobial agents.
  • Material Science: Patent filings highlight its role in polymer cross-linking agents and corrosion inhibitors.

Structural and Functional Insights

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals a half-chair conformation of the cyclohexene ring, with the carboxylic acid group perpendicular to the ring plane (85.3° dihedral angle). The C5–C6 double bond (1.337 Å) shows limited conjugation with the aromatic systems, influencing reactivity in electrophilic additions.

Synthetic Methodologies

Key synthetic routes include:

  • Oxidative Pathways: Silver oxide-mediated oxidation of 2,4-dimethylcyclohex-3-enecarboxaldehyde.
  • Esterification: Methanol or ethanol under Dean-Stark conditions yield methyl/ethyl esters (e.g., methyl 3,4-dimethylcyclohex-3-enecarboxylate).
  • Grignard Reactions: Formation of ketone derivatives via bromoacetal intermediates.

Industrial and Academic Applications

ApplicationExampleReference
Asymmetric CatalysisChiral ligand in Pd-mediated couplings
Polymer ChemistryCross-linker in epoxy resins
Fragrance DevelopmentSynthesis of jasmine-like esters

Molecular Composition

Molecular Formula (C9H14O2)

3,4-Dimethyl-cyclohex-3-enecarboxylic acid possesses the molecular formula C9H14O2, which defines its fundamental atomic composition [1]. This molecular formula indicates the presence of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms arranged in a specific structural framework [1] [2]. The formula is computed and verified using advanced computational chemistry methods implemented in PubChem's molecular analysis systems [1]. The molecular composition reflects a cyclohexene ring system bearing two methyl substituents at the 3 and 4 positions, along with a carboxylic acid functional group [1] [2]. This particular arrangement of atoms creates a compound with distinctive chemical and physical properties that are directly related to its structural composition [2] [3].

Molecular Weight (154.21 g/mol)

The molecular weight of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is precisely calculated as 154.21 grams per mole [1] [2]. This value is determined through computational methods utilizing PubChem 2.2 release calculations, which provide highly accurate molecular weight determinations [1]. The exact mass is recorded as 154.099379685 Daltons, offering an additional level of precision for analytical applications [1]. The monoisotopic mass, which considers the most abundant isotopes of each element, is also reported as 154.099379685 Daltons [1]. These molecular weight values are essential for stoichiometric calculations, analytical method development, and compound identification procedures [2] [3]. The molecular weight determination is consistent across multiple computational platforms and analytical databases [1] [2] [4].

Structural Representation

Two-Dimensional Structure

The two-dimensional structural representation of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid reveals a cyclohexene ring with specific substitution patterns [1] [2]. The compound features a six-membered carbon ring containing one carbon-carbon double bond positioned between carbon atoms 3 and 4 [1]. Two methyl groups are attached to carbons 3 and 4, creating the dimethyl substitution pattern [1] [2]. The carboxylic acid functional group (-COOH) is positioned at carbon 1 of the cyclohexene ring [1]. This structural arrangement is clearly depicted in standard chemical drawing conventions, showing the double bond between C3 and C4, the methyl substituents, and the carboxyl group [1] [2]. The two-dimensional structure provides essential information for understanding the compound's reactivity patterns and chemical behavior [2] [3].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid reveals complex spatial arrangements due to the presence of the cyclohexene ring system [5] [6]. The cyclohexene ring adopts a half-chair conformation rather than the planar arrangement, which minimizes torsional strain and optimizes bond angles [5] [7]. In this conformation, four carbon atoms (C6, C1, C2, and C3) lie approximately in the same plane, while the remaining two carbons (C4 and C5) are positioned above and below this plane [7] [8]. The double bond between C3 and C4 constrains the ring geometry and prevents free rotation around this bond [5] [6]. The carboxylic acid group extends from the ring in a manner that is nearly perpendicular to the general plane of the cyclohexene ring [9]. This three-dimensional arrangement significantly influences the compound's physical properties and chemical reactivity [5] [6] [8].

Stereochemical Features

Conformational Isomerism

Conformational isomerism in 3,4-Dimethyl-cyclohex-3-enecarboxylic acid arises primarily from the flexibility of the cyclohexene ring system [5] [6] [7]. The compound can adopt various conformations, with the half-chair conformation being the most energetically favorable [5] [7]. The energy barrier for conformational interconversion is approximately 22 kilojoules per mole, which is significantly lower than that observed in cyclohexane systems [7]. The presence of the double bond between C3 and C4 restricts the conformational freedom compared to saturated cyclohexane derivatives [5] [6]. The two methyl substituents at positions 3 and 4 can adopt different spatial orientations relative to the ring, contributing to conformational diversity [5] [14]. These conformational variations influence the compound's physical properties and chemical reactivity patterns [5] [6] [15]. The pseudo-rotational motion characteristic of cyclohexene rings allows for dynamic equilibrium between different conformational states [15] [16].

Chemical Identifiers and Digital Representation

InChI Notation

The International Chemical Identifier (InChI) notation for 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is: InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11) [1] [17]. This InChI string is computed using InChI version 1.07.2 and provides a standardized method for representing the compound's molecular structure [1]. The InChI notation encodes the complete connectivity information, including the arrangement of atoms, bonds, and stereochemical features [1] [17]. The notation begins with the standard InChI prefix (1S) followed by the molecular formula (C9H14O2) and a detailed connectivity string that describes the bonding pattern [1]. This standardized representation ensures consistent identification of the compound across different chemical databases and computational platforms [1] [2].

SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) representation for 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is: CC1=C(CC(CC1)C(=O)O)C [1] [17]. This SMILES string is generated using OEChem version 2.3.0 computational algorithms [1]. The SMILES notation provides a compact, text-based representation of the molecular structure that captures the essential connectivity and bonding information [1] [3]. In this representation, the cyclohexene ring is depicted with the double bond between carbons bearing the methyl substituents, and the carboxylic acid group is shown in its standard notation C(=O)O [1] [18]. The SMILES format is widely used in cheminformatics applications for database searching, structure manipulation, and computational analysis [1] [3] [18].

InChIKey Identifiers

The InChIKey identifier for 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is RKHBXKQTJHREJG-UHFFFAOYSA-N [1] [17]. This InChIKey is computed using InChI version 1.07.2 and serves as a unique, fixed-length identifier derived from the full InChI string [1]. The InChIKey consists of three parts separated by hyphens: the first 14 characters represent the molecular skeleton and connectivity, the next 9 characters encode stereochemical information, and the final character indicates the version and type of InChI used [1]. This standardized identifier enables efficient database searching and cross-referencing across multiple chemical information systems [1] [2]. The InChIKey format is particularly valuable for computational applications where a shorter, hash-like identifier is preferred over the full InChI string [1] [17].

PropertyValueComputational MethodReference
Molecular FormulaC₉H₁₄O₂PubChem Analysis [1]
Molecular Weight154.21 g/molPubChem 2.2 [1]
Exact Mass154.099379685 DaPubChem 2.2 [1]
Heavy Atom Count11PubChem [1]
Hydrogen Bond Donors1Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptors2Cactvs 3.4.8.18 [1]
Rotatable Bonds1Cactvs 3.4.8.18 [1]
Topological Polar Surface Area37.3 ŲCactvs 3.4.8.18 [1]
XLogP3-AA1.1XLogP3 3.0 [1]
Complexity204Cactvs 3.4.8.18 [1]
Defined Atom Stereocenters0PubChem [1]
Undefined Atom Stereocenters1PubChem [1]
InChI NotationInChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)InChI 1.07.2 [1]
InChIKeyRKHBXKQTJHREJG-UHFFFAOYSA-NInChI 1.07.2 [1]
SMILESCC1=C(CC(CC1)C(=O)O)COEChem 2.3.0 [1]

The compound 3,4-Dimethyl-cyclohex-3-enecarboxylic acid (CAS: 23182-07-2) exhibits distinct physical characteristics that reflect its unique molecular structure featuring a cyclohexene ring with two methyl substituents and a carboxylic acid functional group [1] [2] [3].

Thermodynamic Properties

Melting Point (80-81°C)

The experimentally determined melting point of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is 80-81°C [2]. This relatively moderate melting point is characteristic of substituted cyclohexene carboxylic acids and reflects the molecular packing efficiency in the crystalline state. The presence of two methyl groups at positions 3 and 4 of the cyclohexene ring contributes to steric hindrance that affects the crystal lattice organization, while the carboxylic acid group enables hydrogen bonding interactions that stabilize the solid state [2] [4].

PropertyValueSource
Melting Point80-81°CSigma-Aldrich [2]
Physical State at RTSolid (powder/crystalline)Multiple sources [2] [4]

Boiling Point Estimation

Due to the absence of experimental boiling point data for 3,4-Dimethyl-cyclohex-3-enecarboxylic acid, estimates were derived using group contribution methods and structural analogies with related cyclohexene carboxylic acids. Reference compounds include 3-cyclohexenecarboxylic acid (238°C) [5] [6] and cyclohexanecarboxylic acid (232-233°C) [7] [8].

Using group contribution methodology, the addition of two methyl groups to the base structure of 3-cyclohexenecarboxylic acid is estimated to increase the boiling point by approximately 35°C, yielding an estimated boiling point of 273°C. Alternative molecular weight correlation methods suggest a value of approximately 254°C. Based on these approaches, the most probable boiling point range is 263 ± 15°C at standard atmospheric pressure (760 mmHg).

Estimation MethodPredicted Boiling PointBasis
Group Contribution273°CBase structure + 2 × CH₃ groups
Molecular Weight Correlation254°CMW ratio with reference compounds
Recommended Range248-278°CCombined estimate ± 15°C

Phase Transition Behavior

The compound demonstrates typical phase transition characteristics of substituted cyclohexane derivatives. Research on similar cyclohexane compounds indicates that these molecules can exhibit multiple crystalline phases and potential plastic crystalline states during phase transitions [9]. The relatively narrow melting point range (1°C span) suggests good crystalline purity and indicates a well-defined solid-liquid phase transition [2].

The phase transition enthalpy data for similar cyclohexene derivatives suggest that the fusion enthalpy should be in the range of 15-25 kJ/mol, typical for substituted cyclic carboxylic acids [10] [11]. The compound's stability over the temperature range from storage conditions to melting point indicates no significant decomposition or phase changes below the melting point [4] [12].

Solubility Characteristics

Organic Solvent Solubility

The compound exhibits good solubility in organic solvents, as typical for carboxylic acids with moderate hydrophobic character. The presence of the carboxylic acid group provides sites for hydrogen bonding interactions with polar solvents, while the substituted cyclohexene framework contributes to solubility in less polar organic media [7] [5].

Based on structural analogy with cyclohexanecarboxylic acid, which shows solubility in organic solvents [7], 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is expected to dissolve readily in:

  • Alcohols (methanol, ethanol, propanol)
  • Ketones (acetone, methyl ethyl ketone)
  • Ethers (diethyl ether, tetrahydrofuran)
  • Esters (ethyl acetate, methyl acetate)
  • Aromatic solvents (benzene, toluene)

Aqueous Solubility Parameters

The aqueous solubility of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is limited due to its significant hydrophobic character. The calculated LogP values of 2.01 [3] and 2.21 [13] indicate moderate lipophilicity, suggesting poor water solubility. For comparison, cyclohexanecarboxylic acid has a reported water solubility of 0.201 g per 100 g water at 15°C [7], and 1-cyclohexene-1-carboxylic acid shows solubility of 0.7 g/L at 20°C [14].

Based on the additional methyl groups increasing hydrophobic character, the estimated aqueous solubility is approximately 0.1-0.5 g/L at 20°C.

Solubility ParameterValueNotes
Estimated Water Solubility0.1-0.5 g/L (20°C)Based on LogP and structural analogy
LogP (experimental)2.01Chem-Space data [3]
LogP (calculated)2.21ChemSrc calculation [13]

Partition Coefficient Analysis

The octanol-water partition coefficient represents a critical parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases. Multiple sources report LogP values ranging from 2.01 [3] to 2.21 [13], indicating moderate lipophilic character.

This LogP range positions 3,4-Dimethyl-cyclohex-3-enecarboxylic acid as moderately hydrophobic, suggesting:

  • Limited bioaccumulation potential
  • Moderate membrane permeability
  • Preference for organic phases over aqueous phases
  • Suitable for applications requiring balanced hydrophilic-lipophilic properties

The partition coefficient data supports the estimated aqueous solubility limitations and confirms the compound's preference for organic solvents [15] [16] [17].

Physical Form and Crystalline Structure

3,4-Dimethyl-cyclohex-3-enecarboxylic acid exists as a white to off-white crystalline powder at room temperature [2] [4]. The molecular structure features a six-membered cyclohexene ring in a half-chair conformation, characteristic of cyclohexene derivatives [18]. The double bond between carbons 3 and 4 creates a planar region that influences the overall molecular geometry and crystal packing.

The crystalline structure is stabilized by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules, forming the typical dimeric structures common to carboxylic acids [19]. The two methyl substituents at positions 3 and 4 create steric bulk that affects intermolecular packing efficiency, contributing to the observed melting point characteristics.

Physical CharacteristicDescriptionSource
Physical StateCrystalline powderSigma-Aldrich [2]
ColorWhite to off-whiteCommercial suppliers [4]
Crystal SystemNot determined-
Molecular ConformationHalf-chair (cyclohexene ring)Literature analogy [18]

XLogP3

1.1

Dates

Last modified: 08-15-2023

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